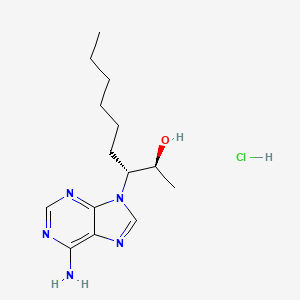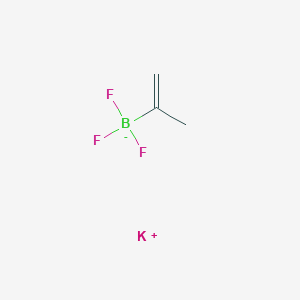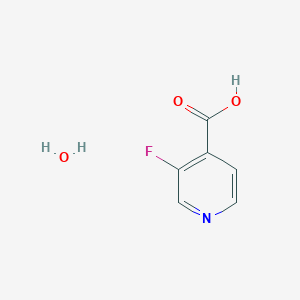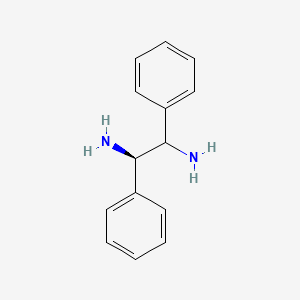![molecular formula C6H4IN3O B7881491 5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)
5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
The synthesis of compound “5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH. These conditions are optimized to ensure the highest efficiency and yield of the compound.
Industrial Production Methods: On an industrial scale, the production of compound “this compound” involves large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the consistent quality and quantity of the compound.
Análisis De Reacciones Químicas
Compound “5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions are typically carried out using specific catalysts and reagents.
Common Reagents and Conditions: The reactions involving compound “this compound” are carried out under specific conditions, including temperature, pressure, and solvent choice. The choice of reagents and conditions is crucial for achieving the desired products.
Aplicaciones Científicas De Investigación
Compound “5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways. It is used in research to understand its interactions with biological molecules.
Medicine: In the medical field, compound “this compound” is investigated for its potential therapeutic applications. It may have properties that make it useful for treating certain diseases or conditions.
Industry: The compound is used in various industrial applications, including the production of materials, chemicals, and pharmaceuticals. Its unique properties make it valuable for improving the efficiency and quality of industrial processes.
Mecanismo De Acción
The mechanism of action of compound “5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Compound “5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar chemical structure and properties, but with different applications in the field of chemistry.
Compound B: Shares some biological activities with “this compound” but differs in its mechanism of action and molecular targets.
Compound C: Used in industrial applications similar to “this compound” but with variations in its production methods and efficiency.
The uniqueness of compound “this compound” lies in its specific properties and applications that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIUMOXLCMESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)NC=NC2=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)NC=NC2=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)









![sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate](/img/structure/B7881516.png)

